cumambrin A

Description

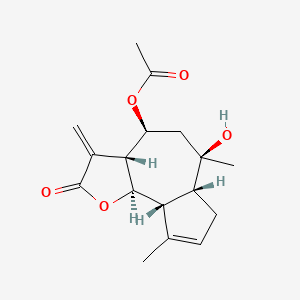

Structure

2D Structure

3D Structure

Properties

CAS No. |

20482-33-1 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aR,4S,6R,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-8-5-6-11-13(8)15-14(9(2)16(19)22-15)12(21-10(3)18)7-17(11,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,15-,17-/m1/s1 |

InChI Key |

XMJROHDIQQOWTO-NRPXGKOBSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)C(=C)C(=O)O3 |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C(=C)C(=O)O3 |

Origin of Product |

United States |

Botanical Sources and Isolation Methodologies of Cumambrin a

Identification of Cumambrin A-Producing Plant Species

This compound has been identified as a chemical constituent in various species of the Asteraceae family. The most notable sources are members of the Chrysanthemum genus, which have been the focus of numerous phytochemical investigations.

Chrysanthemum indicum L., a perennial plant used in traditional medicine, is a significant source of this compound. nih.govresearchgate.net Studies have consistently isolated and identified this compound from the plant's flowers (Flos Chrysanthemi Indici). phcog.comnih.govjst-haui.vn Research has confirmed the presence of this compound among the 96 terpenoids identified from the flowers of this species. jst-haui.vn The compound is often studied alongside other related sesquiterpenes, such as angeloylcumambrin B, for quality control of C. indicum extracts. phcog.comnih.gov

Chrysanthemum boreale Makino, a species widespread in Eastern Asia, is recognized as a particularly abundant source of this compound. mdpi.comscilit.com It is considered one of the main bioactive monomeric sesquiterpene lactones isolated from the plant. mdpi.com Research on the flowers of C. boreale has led to the isolation of significant quantities of the compound; for instance, one study reported obtaining 680 mg of this compound from 1 kg of dried flowers. mdpi.com The stereochemistry of this compound isolated from this plant has been verified using single-crystal X-ray diffraction. nih.gov

Chrysanthemum coronarium L., also known as garland chrysanthemum, is another well-documented botanical source of this compound. ekb.egresearchgate.net The compound is one of several bioactive sesquiterpene lactones, including dihydrothis compound, isolated from the flowers of this annual herbaceous plant. scialert.netkoreascience.krakjournals.com The isolation of this compound from C. coronarium has been a subject of phytochemical research aimed at elucidating the plant's chemical composition. ekb.egscialert.net

Table 1: Botanical Sources of this compound

| Plant Species | Family | Primary Plant Part |

|---|---|---|

| Chrysanthemum indicum L. | Asteraceae | Flower |

| Chrysanthemum boreale Makino | Asteraceae | Flower |

| Chrysanthemum coronarium L. | Asteraceae | Flower |

Chrysanthemum boreale Makino

Extraction and Purification Strategies

The isolation of this compound from plant material is a multi-step process that begins with extraction to separate the crude mixture of phytochemicals, followed by chromatographic techniques to purify the target compound.

Solvent extraction is the initial and crucial step for isolating this compound from the dried and powdered plant material. phytojournal.com The choice of solvent is critical for efficiently extracting sesquiterpene lactones.

Maceration and Ultrasonic Extraction : Common methods involve the use of organic solvents at room temperature. For example, dried flowers of C. indicum have been extracted with 95% ethanol (B145695) using ultrasonic assistance. jst-haui.vn Cold maceration with a solvent like ethanol can also be employed, involving stirring the plant material in the solvent for several hours at room temperature. mdpi.com

Soxhlet Extraction : This is a continuous extraction method where a solvent, such as ethanol or hexane, is repeatedly passed through the plant material, allowing for a thorough extraction of compounds. phytojournal.comorganomation.com

Solvent Partitioning : Following the initial crude extraction, a liquid-liquid extraction or partitioning process is often used to separate compounds based on their polarity. The crude ethanol extract from C. indicum, for instance, can be suspended in water and successively partitioned with solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol, to yield different fractions. jst-haui.vn this compound, being a moderately polar compound, is typically found in the dichloromethane or ethyl acetate fractions.

After obtaining a crude extract or a specific solvent fraction, various chromatographic techniques are employed to isolate this compound in a pure form.

Silica (B1680970) Gel Column Chromatography : This is a standard method for the initial purification of this compound from the crude extract. For example, this compound was isolated from C. coronarium through repeated silica gel column chromatography. koreascience.kr This technique separates compounds based on their differential adsorption to the silica stationary phase and elution with a mobile phase of specific polarity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification and quantitative analysis of this compound. researchgate.net Several studies have developed specific HPLC methods for this purpose. A common approach involves using a reversed-phase C18 column. phcog.comresearchgate.net The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and an aqueous solution, such as water or a dilute acid like phosphoric or methanoic acid, to ensure optimal separation. phcog.comnih.govresearchgate.net Detection is often performed using a UV detector set at a wavelength of 205 nm, where sesquiterpene lactones exhibit absorbance. phcog.comnih.gov

Table 2: Example HPLC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | YMC C18 (250 mm x 4.6 mm, 5 µm) researchgate.net | Waters Xevo G2 Q-TOF with YMC column (250 mm x 4.6 mm, 5 µm) phcog.com |

| Mobile Phase | Acetonitrile and 0.05% phosphoric acid solution researchgate.net | A: 0.5% methanoic acid; B: Acetonitrile phcog.com |

| Gradient | Not specified | 0–30 min, 25–35% B; 30–35 min, 35–43% B; 35–50 min, 43–45% B; 50–65 min, 45–57% B; 65–80 min, 57–70% B phcog.com |

| Flow Rate | Not specified | 0.8 mL/min phcog.com |

| Detection | Not specified | UV at 205 nm phcog.com |

| Column Temp. | Not specified | 35°C phcog.com |

Chromatographic Separation Approaches

Column Chromatography

Column chromatography is a fundamental technique used for the purification of this compound from crude plant extracts. researchgate.netupdatepublishing.com This method separates compounds based on their differential adsorption to a stationary phase packed into a column. niscpr.res.in

In a typical procedure, the crude extract is loaded onto a column packed with an adsorbent like silica gel. researchgate.netniscpr.res.in A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For the isolation of sesquiterpene lactones like this compound, a gradient of solvents with increasing polarity is often used. For example, elution may begin with a non-polar solvent such as n-hexane and gradually transition to more polar mixtures, like toluene-ethyl acetate or chloroform-methanol. niscpr.res.in Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound. niscpr.res.inepfl.ch Fractions with similar TLC profiles are then combined for further purification.

Table 2: Representative Column Chromatography Parameters

| Parameter | Description | Citation |

|---|---|---|

| Stationary Phase | Silica gel (e.g., 60, 0.063–0.200 mm) | researchgate.netniscpr.res.in |

| Mobile Phase (Eluent) | Gradient system, e.g., starting with n-hexane and progressing to mixtures like n-hexane-toluene, toluene-ethyl acetate, and finally pure ethyl acetate. | niscpr.res.in |

| Monitoring | Thin Layer Chromatography (TLC) | niscpr.res.inepfl.ch |

Flash Chromatography

Flash chromatography is an advancement of traditional column chromatography, designed for rapid and efficient purification. ijcrt.org It operates under the same principles of separation but utilizes positive pressure, typically from an inert gas, to force the mobile phase through the column more quickly. ijcrt.orghawachhplccolumn.com This technique employs smaller silica gel particles (e.g., 0.04–0.063 mm) than gravity chromatography, which results in higher resolution and faster separation times. researchgate.netijcrt.org

Table 3: Flash Chromatography Parameters for Sesquiterpene Lactone Isolation

| Parameter | Description | Citation |

|---|---|---|

| Stationary Phase | Silica gel (e.g., 60, 0.04–0.063 mm) | researchgate.net |

| Mobile Phase (Eluent) | Chloroform (CHCl₃)–Methanol (MeOH) mixtures | researchgate.net |

| Pressure | Positive pressure (e.g., compressed air) to increase flow rate | ijcrt.org |

| Application | Rapid, high-resolution preparative separation | ijcrt.org |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of this compound. phcog.comnih.gov Preparative HPLC is employed to isolate pure compounds on a larger scale than analytical HPLC. jsmcentral.org

For the analysis and isolation of this compound, reversed-phase HPLC is commonly utilized. phcog.comnih.gov In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. phcog.com A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of this compound from other constituents. phcog.com Detection is typically carried out using an ultraviolet (UV) detector, with the wavelength set to an absorbance maximum for the compound (e.g., 205 nm). phcog.com Some methods may also incorporate an Evaporative Light Scattering Detector (ELSD) or mass spectrometry for detection and identification. phcog.com

Table 4: Example of HPLC Conditions for this compound Analysis

| Parameter | Condition | Citation |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | phcog.comnih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | phcog.com |

| Flow Rate | Typically 0.5-1.5 mL/min for analytical scale | hawachhplccolumn.com |

| Column Temperature | Controlled, e.g., 30°C | phcog.com |

| Detection | UV at 205 nm | phcog.com |

Crystallization for Purity Enhancement

Crystallization is a crucial final step for enhancing the purity of isolated this compound. niscpr.res.inpitt.edu This technique separates a compound from its remaining impurities based on differences in solubility. mt.com The process involves dissolving the impure solid, obtained from chromatographic fractions, in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. mt.com

The solution is then allowed to cool slowly. stackexchange.com As the temperature decreases, the solubility of this compound drops, and it begins to form pure crystals, while the impurities tend to remain dissolved in the solvent (mother liquor). mt.comnih.gov The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals. stackexchange.com The choice of solvent is also vital; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Repeated crystallization, or recrystallization, can be performed to achieve a very high degree of purity. niscpr.res.in The purity of the final crystalline product can be confirmed by techniques such as HPLC and NMR spectroscopy. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetonitrile |

| Angeloylcumambrin B |

| Chloroform |

| This compound |

| Cumambrin B |

| Ethyl acetate |

| n-Hexane |

| Lycopsamine |

| Methanol |

| Silica gel |

| Tigloylcumambrin B |

Biosynthetic Pathways and Regulation of Cumambrin a

Precursor Identification: Farnesyl Diphosphate (B83284) (FPP) as a Universal Precursor for Sesquiterpenoids

The journey of cumambrin A's creation begins with farnesyl diphosphate (FPP), a C15 isoprenoid. frontiersin.org FPP stands as a critical branching point in the isoprenoid pathway, serving as the universal precursor for the vast and diverse class of sesquiterpenoids, which includes this compound. wikipedia.orgnih.gov The synthesis of FPP itself is a multi-step process catalyzed by farnesyl diphosphate synthase (FPS). frontiersin.org This enzyme facilitates the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), both of which are five-carbon units, to form the 15-carbon FPP. frontiersin.org The availability of FPP is a crucial determinant for the subsequent production of sesquiterpenes. frontiersin.orgnih.gov

Enzymatic Cyclization to Core Sesquiterpenoid Skeletons

Following the formation of FPP, a series of intricate enzymatic reactions, primarily cyclizations, transform the linear FPP molecule into the foundational cyclic skeletons of sesquiterpenoids.

Formation of Germacrene A and Subsequent Transformations

A pivotal step in the biosynthesis of many sesquiterpene lactones, including those of the guaianolide class to which this compound belongs, is the cyclization of FPP to form germacrene A. researchgate.netresearchgate.net This reaction is catalyzed by germacrene A synthase (GAS), which facilitates a 1,10-cyclization of FPP. researchgate.netnchu.edu.tw The resulting germacrene A is a key intermediate that can undergo further enzymatic modifications. researchgate.net For instance, it can be oxidized by germacrene A oxidase (GAO), a cytochrome P450 enzyme, to form germacrene A acid. researchgate.net This acid is a precursor to a variety of sesquiterpene lactones. researchgate.net

Proposed Pathways to Guaianolide-Type Sesquiterpenoids

The biosynthesis of guaianolide-type sesquiterpenoids, such as this compound, is thought to proceed from germacrene-type precursors. nih.gov While the exact enzymatic steps are still under investigation for many guaianolides, a generally accepted hypothesis involves the formation of a germacrene lactone from FPP. wikipedia.org A proposed key intermediate in the formation of guaianolides in the Asteraceae family is costunolide (B1669451). researchgate.net It is hypothesized that the 4,5 epoxidation of costunolide is a committed step in the pathway. researchgate.net The subsequent opening of this epoxide ring through an intramolecular attack can lead to the formation of the characteristic three-ring guaianolide skeleton. mdpi.com In the Asteraceae family, guaianolides typically exhibit a specific stereochemistry, with the lactone ring having a 6α, 8β conformation. mdpi.com

Environmental and Agronomic Factors Influencing this compound Production

The concentration of this compound in plants is not solely determined by genetics but is also significantly influenced by external environmental and agronomic factors.

Impact of Mineral Nutrient Availability (e.g., Calcium)

Mineral nutrition plays a crucial role in the production of secondary metabolites like this compound. Calcium, in particular, has been shown to have a positive impact on this compound accumulation. scialert.netresearchgate.net Studies on Chrysanthemum boreale M. have demonstrated a positive correlation between calcium content in the flower parts and the concentration of this compound. researchgate.netaensiweb.net Research on Chrysanthemum coronarium L. grown in hydroponic solutions revealed that increasing calcium concentrations led to a significant increase in the yield of this compound. scialert.netdocsdrive.com The maximum yield of this compound and another sesquiterpene lactone, dihydrochrysanolide, was achieved at a calcium concentration of 40.9 mM. scialert.net This suggests that calcium may play a role in the enzymatic pathways leading to sesquiterpene lactone production, possibly by influencing the activity of enzymes like sesquiterpene lactone cyclase and synthase. scialert.net

Chemical Synthesis and Derivatization Strategies for Cumambrin a and Analogs

Approaches to Total Synthesis of Guaianolide-Type Sesquiterpenoids

The total synthesis of guaianolides, including cumambrin A, is a formidable task due to their complex, highly oxygenated, and stereochemically dense structures. nih.gov These natural products feature a characteristic 5-7-5 tricyclic ring system, which has spurred the development of innovative synthetic methodologies. d-nb.info

Development of Methodologies for 5-7-5 Ring System Construction

The construction of the hydroazulene core, a cis-fused 5,7-bicyclic system, is a cornerstone of guaianolide synthesis. d-nb.info A variety of strategies have been employed to assemble this challenging framework.

One prominent approach involves the use of ring-closing metathesis (RCM) . For instance, a tandem enyne-RCM reaction has been utilized as a key step to forge the 5,7,5-fused skeleton of thapsigargin (B1683126). rsc.org Similarly, a highly efficient Ring-Closing Ene-Yne Metathesis (RCEYM) reaction was pivotal in a diastereoselective synthesis of an advanced intermediate for thapsigargin and other 6,12-guaianolides. rsc.org

The Pauson-Khand reaction , a [2+2+1] cycloaddition, offers another powerful tool for constructing the cyclopentenone moiety often found in guaianolides. scitepress.netresearchgate.net An allenic Pauson-Khand reaction (APKR) has been successfully applied to create the 5-7-5 ring system. nih.govacs.org This method has been particularly useful in the synthesis of guaianolide analogs. acs.orgacs.org

Photochemical rearrangements of santonin, an abundant sesquiterpene lactone, have historically been a common method for accessing the 6,12-guaianolide core. pitt.edunih.gov This strategy, while sometimes low-yielding, can be effective for semisynthesis. pitt.edu

Other notable methods include:

Double allylation strategies , which have enabled the gram-scale synthesis of the 8,12-guaianolide (+)-mikanokryptin. escholarship.orgnih.gov This involves the construction of the 5,7,5-fused system from two simpler fragments. nih.gov

Intramolecular aldol (B89426) cyclization has been used to form the seven-membered carbocycle in the synthesis of (±)-phaeocaulisin A. researchgate.net

Prins cyclization , induced by a Lewis acid, has been reported for the synthesis of a chiral 5,7-fused oxygen-bridged ring, providing a novel route to the guaiane (B1240927) skeleton. sioc-journal.cn

Radical cyclizations and other radical-mediated transformations are emerging as selective methods for the construction and functionalization of sesquiterpenoid scaffolds. rsc.org

| Methodology | Key Reaction Type | Notable Application |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Synthesis of thapsigargin intermediate rsc.org |

| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Synthesis of guaianolide analogs nih.govacs.orgacs.org |

| Photochemical Rearrangement | Photocycloaddition | Semisynthesis from α-santonin pitt.edu |

| Double Allylation | Barbier-type coupling | Gram-scale synthesis of (+)-mikanokryptin escholarship.orgnih.gov |

| Aldol Cyclization | Carbon-Carbon Bond Formation | Synthesis of (±)-phaeocaulisin A researchgate.net |

| Prins Cyclization | Cationic Cyclization | Synthesis of chiral 5,7-fused oxygen-bridged rings sioc-journal.cn |

Redox Economical Synthetic Routes

Given the highly oxidized nature of many guaianolides, synthetic strategies that minimize the number of redox manipulations are highly desirable. nih.gov Such "redox economical" routes enhance synthetic efficiency. nih.govdntb.gov.ua An approach has been described for the synthesis of two 6,12-guaianolide analogs in eleven steps, a concise synthesis achieved by limiting redox adjustments. nih.govacs.org This strategy employed a tandem allylboration/lactonization followed by a Rh(I)-catalyzed cyclocarbonylation to construct the 5-7-5 ring system. nih.govacs.orgacs.org The oxidation level of a molecule is a measure of its complexity, and reducing unnecessary oxidation-reduction steps can significantly shorten a synthetic sequence. nih.gov

Acid-Induced Rearrangements for Guaiane Derivatives

Biomimetic synthesis, which mimics proposed biosynthetic pathways, is a powerful strategy in natural product synthesis. Acid-induced rearrangements of germacrane-type sesquiterpenoids are believed to be biomimetic of the biosynthesis of guaianolides. researchgate.netacs.org For instance, the acid-induced cyclization of germacrene B can lead to the formation of the guaiane skeleton. acs.org Studies on the acid-induced rearrangement of 4,5-epoxygermacra-8,12-olides have shown that they can yield guaianes. researchgate.net Similarly, the rearrangement of nobilin derivatives under acidic conditions can produce cadinane (B1243036) and furanoheliangolide structures, highlighting the influence of functional groups and reaction conditions on the cyclization outcome. mdpi.com These rearrangements often proceed through carbocationic intermediates, and the stereochemistry of the starting material can dictate the stereochemical outcome of the products. researchgate.net

Synthetic Modification and Analog Design

The modification of the this compound scaffold and the design of analogs are crucial for structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for biological activity and to develop compounds with improved therapeutic properties.

Ester and Alcohol Derivatization at Key Positions (e.g., C-8, C-9)

The oxygen-containing functional groups on the guaianolide skeleton, particularly at the C-8 and C-9 positions, are important for their biological activity. In this compound, there is an ester group at the C-8 position. nih.gov The synthesis of analogs with different ester groups or with a hydroxyl group at this position can provide valuable insights into SAR. For example, cumambrin B possesses a β-alcohol at the C-8 position. nih.gov Derivatization at the C-9 position, such as the introduction of glycosidic moieties, has also been observed in naturally occurring guaianolides. nih.gov The targeted modification of these positions can modulate the compound's polarity, solubility, and interaction with biological targets.

Introduction of α-Methylene-γ-lactone Moiety

The α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones, including guaianolides. d-nb.infojst.go.jpnih.gov This functional group is a Michael acceptor and is believed to be crucial for the covalent interaction with biological nucleophiles, such as cysteine residues in proteins. d-nb.info The synthesis of this moiety is a key aspect of guaianolide synthesis. Methods for its construction include the acid- or fluoride-promoted intramolecular cyclization of β-(ethoxycarbonyl)allylsilane with an aldehyde. jst.go.jp The reactivity of this electrophilic center can be tuned by synthetic modifications. For example, replacing the α-methylene-γ-lactone with an α-methylene-γ-lactam allows for the modulation of its electrophilicity by substituting the lactam nitrogen with different electron-donating or -withdrawing groups. nih.gov This approach enables a systematic investigation of the correlation between thiol reactivity and biological activity. nih.gov

| Modification Strategy | Target Position/Moiety | Rationale | Example Approach |

|---|---|---|---|

| Ester/Alcohol Derivatization | C-8, C-9 | Investigate SAR, modulate polarity and solubility | Synthesis of cumambrin B (C-8 alcohol) from this compound (C-8 ester) precursor |

| Introduction/Modification of α-Methylene-γ-lactone | Lactone Ring | Crucial for biological activity (Michael acceptor) | Intramolecular cyclization of functionalized allylsilanes jst.go.jp |

| Lactone to Lactam Replacement | Lactone Ring | Tune electrophilicity and reactivity | Synthesis of α-methylene-γ-lactam analogs via allenic Pauson-Khand reaction nih.gov |

Generation of Stereoisomers and Related Compounds

The generation of stereoisomers and related analogs of this compound is a critical area of research for exploring the chemical space around this natural product. These efforts primarily involve the isolation of naturally occurring structural analogs and the application of specific chemical synthesis strategies.

Isolation and Characterization of Naturally Occurring Analogs

Research into the chemical constituents of plants like Chrysanthemum boreale has led to the isolation of several compounds structurally related to this compound. These compounds often share the same guaianolide skeleton but differ in their stereochemistry or substituent groups.

One study focusing on the flowers of Chrysanthemum boreale successfully isolated four structural analogues of cumambrin B, which itself is closely related to this compound. koreascience.kr The structures of these compounds were elucidated using advanced spectroscopic techniques, including two-dimensional 1H-1H COSY and 13C-1H COSY spectra. koreascience.kr Crucially, the precise stereochemistry of this compound was definitively confirmed through single-crystal X-ray diffraction analysis. koreascience.kr Alongside this compound and cumambrin B, other derivatives such as angeloylcumambrin B and tigloylcumambrin B have also been isolated from this plant. mdpi.com

The table below summarizes the key findings from the isolation and characterization of these related guaianolides.

Table 1: Characterization of this compound and Related Natural Analogs

| Compound | Method of Structural Determination | Reference |

| This compound | Single Crystal X-ray Diffraction | koreascience.kr |

| Cumambrin B Analogues (four compounds) | 1H-1H COSY, 13C-1H COSY | koreascience.kr |

| Angeloylcumambrin B | Isolation from Chrysanthemum boreale | mdpi.com |

| Tigloylcumambrin B | Isolation from Chrysanthemum boreale | mdpi.com |

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. vdoc.pub They can be classified as either enantiomers, which are non-superimposable mirror images of each other, or diastereoisomers, which are not mirror images. vdoc.pub The differing spatial arrangement of atoms in stereoisomers can lead to distinct physical, chemical, and biological properties, making their synthesis and study a key aspect of medicinal chemistry.

Synthetic Strategies for Related Guaianolides

While total synthesis of this compound itself is complex, general synthetic strategies applicable to the broader class of cumambrin-type sesquiterpene lactones (SLs) have been developed. One notable method involves a tandem allylboration/lactonization chemistry approach, which provides a pathway to access the core structure of these compounds. mdpi.com

Furthermore, synthetic methodologies developed for other complex guaianolides could potentially be adapted for the generation of this compound stereoisomers and novel analogs. For instance, the total synthesis of cynaropicrin (B1669659), another guaianolide, was achieved using key steps such as a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction. researchgate.net Such stereoselective and diastereoselective reactions are fundamental tools for creating specific stereoisomers of a target molecule. The ability to control the stereochemistry at multiple chiral centers is essential for systematically generating a library of stereoisomers for further investigation.

Chemical derivatization is another powerful technique used to create analogs and enhance analytical detection. science.govscience.gov This process involves chemically modifying a parent compound to produce related structures with potentially different properties. science.gov For natural products, this can involve reactions like acetylation or glycosylation to explore structure-activity relationships. ucl.ac.uk

Spectroscopic Characterization and Structural Elucidation of Cumambrin a

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, detailed IR spectrum for cumambrin A with a full assignment of all absorption bands is not widely available in the public domain, the characteristic absorptions for its key functional groups can be inferred from the well-established principles of IR spectroscopy and data from related sesquiterpene lactones.

The structure of this compound contains several functional groups that give rise to distinct signals in the IR spectrum. These include a γ-lactone, an ester, a hydroxyl group, and carbon-carbon double bonds. The expected characteristic IR absorption bands for this compound are summarized in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| γ-Lactone (C=O) | 1780 - 1760 | Stretching |

| Ester (C=O) | 1750 - 1735 | Stretching |

| Ester (C-O) | 1250 - 1000 | Stretching |

| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |

| Alkene (C=C) | 1680 - 1640 | Stretching |

| Alkene (=C-H) | 3100 - 3000 | Stretching |

| Alkyl (C-H) | 3000 - 2850 | Stretching |

This table is generated based on established infrared spectroscopy correlation tables and is predictive for the functional groups present in this compound.

For instance, a study on a related guaianolide isolated from Chrysanthemum boreale reported IR absorption bands at 3415 cm⁻¹ (hydroxyl), 2929 cm⁻¹ (C-H stretch), 1756 cm⁻¹ (lactone carbonyl), and 1646 cm⁻¹ (alkene C=C stretch), which aligns with the expected values for this compound's functional groups. thieme-connect.com

X-ray Crystallographic Analysis for Absolute Configuration Determination

The definitive determination of the three-dimensional structure and absolute stereochemistry of a chiral molecule like this compound is most reliably achieved through single-crystal X-ray crystallography. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement within the crystal lattice.

The kind of data generated from such an analysis typically includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates for each atom in the molecule. This information allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous structural model. An example of crystallographic data for a similar guaianolide from Chrysanthemum boreale is presented below to illustrate the type of information obtained. thieme-connect.com

| Parameter | Value |

| Molecular Formula | C₁₇H₂₂O₅ |

| Molecular Weight | 306.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.4021(5) |

| b (Å) | 9.3694(5) |

| c (Å) | 20.9127(11) |

| V (ų) | 1646.3(16) |

| Z | 4 |

| Dcalc (g/cm³) | 1.301 |

This table represents data for a related guaianolide, 8-O-acetyl-3,10-dihydroxy-4(15),10(13)-guaiadien-12,6-olide, and serves as an example of typical crystallographic data. thieme-connect.com

The determination of the absolute configuration is crucial for understanding the specific interactions of this compound with biological targets, as stereoisomers can exhibit vastly different physiological effects.

Biological Activities and Mechanistic Studies of Cumambrin a Excluding Human Clinical Data

Cellular and Molecular Mechanisms of Action

Research into Cumambrin A has revealed its influence on several key signaling pathways and transcription factors involved in cellular processes, particularly in the context of bone metabolism.

Modulation of Receptor Activator of NF-κB Ligand (RANKL) Signaling Pathways

This compound has been shown to significantly inhibit osteoclast formation and bone resorption by suppressing signaling pathways induced by the Receptor Activator of NF-κB Ligand (RANKL). nih.govresearchgate.net RANKL is a critical cytokine for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. researchgate.netfrontiersin.org The interaction between RANKL and its receptor, RANK, triggers a cascade of intracellular signals that are essential for osteoclastogenesis. frontiersin.org Studies indicate that this compound's interference with RANKL-induced signaling is a key mechanism behind its observed effects on bone cells. nih.govresearchgate.net In mouse models of ovariectomy-induced osteoporosis, this compound has demonstrated a protective effect against bone loss, which is attributed to its ability to suppress osteoclast formation and bone resorption. nih.gov

Inhibition of Nuclear Factor-κB (NF-κB) Activity

A primary target of this compound within the RANKL signaling cascade is the transcription factor Nuclear Factor-κB (NF-κB). nih.govresearchgate.net NF-κB is a pivotal regulator of inflammatory responses and plays a crucial role in osteoclast differentiation. nih.govmdpi.com this compound has been found to inhibit RANKL-stimulated NF-κB activity. researchgate.netresearchgate.net This inhibitory effect is achieved, at least in part, by preventing the degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. researchgate.netresearchgate.net By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes essential for osteoclastogenesis. researchgate.netmdpi.com

Experimental data from luciferase reporter assays in RAW264.7 cells, a mouse macrophage cell line, demonstrated that this compound inhibits RANKL-induced NF-κB activity in a dose-dependent manner. researchgate.net

Table 1: Effect of this compound on RANKL-Stimulated NF-κB Luciferase Activity

Suppression of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) Activity

This compound also exerts its effects by suppressing the activity of Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1). nih.govresearchgate.net NFATc1 is considered a master transcription factor for osteoclast differentiation, and its induction is a critical step in this process. nih.gov RANKL signaling, in conjunction with other pathways, leads to the activation and nuclear translocation of NFATc1, which then orchestrates the expression of numerous osteoclast-specific genes. nih.gov

Research has shown that this compound inhibits RANKL-stimulated NFAT luciferase activity in a dose-dependent fashion in RAW264.7 cells. researchgate.netresearchgate.net Furthermore, at the protein level, this compound treatment of bone marrow macrophages (BMMs) stimulated with RANKL resulted in a suppressed expression of NFATc1. researchgate.netresearchgate.net This inhibition of NFATc1 activity and expression is a key contributor to the anti-osteoclastogenic effects of this compound. nih.govresearchgate.net

Table 2: Effect of this compound on RANKL-Stimulated NFATc1 Expression

Regulation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular Signal-Regulated Kinase (ERK), is another signaling route affected by this compound. nih.govresearchgate.net The ERK signaling cascade is involved in diverse cellular processes such as cell growth, differentiation, and survival. mdpi.com In the context of osteoclasts, ERK activation (phosphorylation) is stimulated by RANKL. nih.govresearchgate.net

Studies using Western blot analysis have demonstrated that this compound inhibits the RANKL-induced phosphorylation of ERK in BMMs. researchgate.netresearchgate.net This inhibition occurs without affecting the total protein levels of ERK, indicating a specific effect on its activation state. researchgate.netresearchgate.net By downregulating ERK phosphorylation, this compound interferes with a key signaling pathway that contributes to osteoclast differentiation and survival. nih.govresearchgate.net

Downregulation of Osteoclast-Specific Gene Expression

The culmination of this compound's effects on the aforementioned signaling pathways is the downregulation of genes that are characteristic of mature, functional osteoclasts. nih.gov

One of the key osteoclast-specific genes affected by this compound is Cathepsin K (CTSK). nih.gov Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and is the principal enzyme responsible for the degradation of bone matrix proteins, particularly type I collagen. oaepublish.commdpi.com The expression of the CTSK gene is a hallmark of differentiated osteoclasts and is essential for their bone-resorbing function. oaepublish.commdpi.com

Research has shown that this compound significantly inhibits the RANKL-induced messenger RNA (mRNA) expression of CTSK in BMMs. nih.gov This suppression of CTSK gene expression is consistent with the observed inhibition of NFATc1, as NFATc1 is a known transcriptional regulator of CTSK. nih.gov By reducing the expression of Cathepsin K, this compound directly curtails the enzymatic machinery required for bone resorption. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| IκBα |

| Cathepsin K |

| Receptor Activator of NF-κB Ligand (RANKL) |

| Nuclear Factor-κB (NF-κB) |

| Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) |

Calcitonin Receptor

This compound has been shown to inhibit the expression of osteoclast marker genes, including the calcitonin receptor (CTR). researchgate.netnih.gov The calcitonin receptor is crucial for the function of osteoclasts, the cells responsible for bone resorption. ed.ac.uk In studies using bone marrow macrophages (BMMs), treatment with this compound led to a dose-dependent inhibition of the receptor activator of nuclear factor-κB ligand (RANKL)-induced expression of the calcitonin receptor gene (Ctr). researchgate.net This suggests that this compound's interference with calcitonin receptor expression is a key part of its mechanism for inhibiting osteoclast activity. researchgate.netnih.gov

V-ATPase d2

The vacuolar H+-ATPase (V-ATPase) is a proton pump essential for the acidification of the resorption lacuna by osteoclasts, a critical step in bone breakdown. cellsignal.comamegroups.org this compound has demonstrated the ability to suppress the expression of the V-ATPase d2 subunit (also known as ATP6V0d2), which is predominantly found in osteoclasts. researchgate.netresearchgate.net In studies involving BMMs stimulated with RANKL, this compound treatment resulted in a significant, dose-dependent decrease in the protein expression of V-ATPase d2. researchgate.netresearchgate.net This inhibition of V-ATPase d2 expression points to a specific mechanism by which this compound disrupts the bone-resorbing function of osteoclasts. researchgate.netamegroups.org

In Vitro Biological Models

Inhibition of Osteoclastogenesis in Cell Cultures (e.g., RAW264.7 cells, BMMs)

This compound has been extensively studied for its inhibitory effects on osteoclastogenesis, the process of osteoclast formation, in various cell culture models. nih.govresearchgate.net Osteoclasts are derived from monocyte/macrophage precursor cells. frontiersin.orgnih.gov

In cultures of bone marrow macrophages (BMMs), this compound significantly inhibited the RANKL-induced formation of multinucleated osteoclasts in a dose-dependent manner. researchgate.netresearchgate.net This was visualized and quantified by staining for tartrate-resistant acid phosphatase (TRAcP), a marker enzyme for osteoclasts. researchgate.netresearchgate.net

Similarly, in the murine macrophage cell line RAW264.7, which is a common model for studying osteoclast differentiation, this compound has been shown to suppress RANKL-induced osteoclastogenesis. researchgate.netisciii.esmdpi.com Studies using RAW264.7 cells stably transfected with reporter genes have revealed that this compound inhibits the activity of key transcription factors involved in osteoclast differentiation, such as NF-κB and NFATc1. researchgate.netresearchgate.net

The inhibitory effect of this compound on osteoclastogenesis is not due to general cytotoxicity, as cell viability assays have shown that the concentrations of this compound that inhibit osteoclast formation are not toxic to the cells. researchgate.net

| Cell Model | Key Findings | References |

|---|---|---|

| Bone Marrow Macrophages (BMMs) | Dose-dependent inhibition of RANKL-induced formation of TRAcP-positive multinucleated osteoclasts. | researchgate.netresearchgate.net |

| RAW264.7 Cells | Suppression of RANKL-induced osteoclast differentiation. Inhibition of NF-κB and NFATc1 activity. | researchgate.netresearchgate.net |

Reduction of Hydroxyapatite (B223615) Resorption

A critical function of mature osteoclasts is the resorption of bone matrix, which is primarily composed of hydroxyapatite. frontiersin.orgcjnmcpu.com this compound has been shown to effectively inhibit the bone-resorbing activity of osteoclasts in vitro. researchgate.netresearchgate.net

In hydroxyapatite resorption assays, where osteoclasts are cultured on hydroxyapatite-coated surfaces, treatment with this compound led to a significant reduction in the area of resorption pits. researchgate.netresearchgate.net This indicates that this compound not only inhibits the formation of osteoclasts but also impairs the function of already formed osteoclasts. researchgate.net The percentage of the hydroxyapatite surface resorbed per osteoclast was significantly decreased in the presence of this compound. researchgate.netresearchgate.net

| Parameter | Observation | References |

|---|---|---|

| Resorption Pit Area | Significantly reduced in the presence of this compound. | researchgate.netresearchgate.net |

| Resorption per Osteoclast | Percentage of resorbed area per osteoclast was decreased. | researchgate.netresearchgate.net |

Influence on MAPK Activation

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial downstream cascade activated by RANKL, playing a significant role in osteoclast differentiation and function. umw.edu.pl This pathway includes key kinases such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). umw.edu.pl

Studies have demonstrated that this compound can modulate the activation of the MAPK pathway in osteoclast precursors. researchgate.netresearchgate.net Specifically, in BMMs stimulated with RANKL, pretreatment with this compound was found to significantly decrease the phosphorylation of ERK. researchgate.netresearchgate.net The phosphorylation of these kinases is a critical step in their activation. By inhibiting ERK phosphorylation, this compound interferes with the downstream signaling events that are necessary for osteoclastogenesis. researchgate.netnih.gov This suggests that the inhibitory effect of this compound on osteoclast formation is, at least in part, mediated through the suppression of the MAPK/ERK signaling pathway. researchgate.netresearchgate.net

In Vivo Pre-clinical Models (Non-human)

The efficacy of this compound in preventing bone loss has been evaluated in a preclinical animal model of osteoporosis. nih.gov An ovariectomized (OVX) mouse model is a widely used and accepted model for studying postmenopausal osteoporosis, as the removal of ovaries induces estrogen deficiency and subsequent bone loss. nih.govorcid.org

In a study utilizing this model, administration of this compound was shown to protect against the bone loss induced by estrogen withdrawal. nih.gov This protective effect was demonstrated through analyses that likely included micro-computed tomography (micro-CT) to assess bone microarchitecture and bone histomorphometry to quantify changes in bone structure and cell populations. researchgate.netcjnmcpu.com The findings from this in vivo model provide strong evidence that this compound can effectively suppress bone resorption and prevent bone loss in a living organism, corroborating the in vitro findings. nih.gov These results highlight the potential of this compound as a therapeutic agent for conditions characterized by excessive bone resorption. nih.govfrontiersin.org

Effects on Estrogen Withdrawal-Induced Bone Loss (e.g., Ovariectomized Mouse Model)

This compound has demonstrated a protective effect against bone loss induced by estrogen withdrawal in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. nih.govdntb.gov.uaresearchprotocols.org Research indicates that this compound can significantly inhibit the formation of osteoclasts, the cells responsible for bone resorption, and suppress their function. nih.govresearchgate.net This inhibitory action is achieved through the suppression of the receptor activator of nuclear factor-κB ligand (RANKL)-induced signaling pathways. nih.govresearchgate.net

Specifically, this compound has been shown to impede the RANKL-stimulated activation of the nuclear factor-κB (NF-κB) pathway. nih.govresearchgate.net It also affects the phosphorylation of ERK and the activity of the nuclear factor of activated T-cells (NFATc1), both of which are crucial for osteoclastogenesis. nih.govresearchgate.net Furthermore, this compound downregulates the expression of key osteoclast marker genes, including cathepsin K, calcitonin receptor, and V-ATPase d2. nih.govresearchgate.net In vivo studies using the OVX mouse model have confirmed that this compound administration helps to prevent the loss of bone mass associated with estrogen deficiency. nih.govresearchgate.net

Influence on Blood Pressure Regulation (e.g., Spontaneously Hypertensive Rat Model)

This compound has been investigated for its potential role in blood pressure regulation, particularly in spontaneously hypertensive rats (SHR), a well-established animal model for essential hypertension. kptjournal.orgkisti.re.krenamine.net Studies have shown that the administration of this compound can lead to a normalization of blood pressure in these animals. kptjournal.orgresearchgate.net The effect appears to be time-dependent, with blood pressure gradually returning to normal levels approximately 4 hours after treatment. kptjournal.org

The mechanism behind this antihypertensive effect is linked to the vasorelaxant properties of this compound. In vitro experiments using isolated rat aortic rings have demonstrated that this compound induces a dose-dependent relaxation of pre-contracted arterial smooth muscle. kptjournal.orgkoreascience.kr This relaxation effect is more pronounced in the presence of an intact endothelium, suggesting an endothelium-dependent mechanism. kptjournal.org It is proposed that this compound may modulate intracellular or extracellular calcium mobilization, which is a key process in smooth muscle contraction. koreascience.kr The vasorelaxant activity of this compound may also involve the nitric oxide (NO) pathway, as some studies on other natural compounds have shown that endothelium-dependent relaxation is often mediated by nitric oxide synthase (eNOS). scielo.brscielo.brnih.gov

Potential Anti-inflammatory Effects (related to NF-κB pathway modulation)

This compound exhibits potential anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comfigshare.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). thermofisher.commdpi.comnih.gov

Research has shown that this compound can suppress the activation of NF-κB. researchgate.netmdpi.com One of the proposed mechanisms involves the inhibition of the degradation of IκBα (inhibitor of kappa B alpha). researchgate.netmedchemexpress.com In its inactive state, NF-κB is bound to IκBα in the cytoplasm. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. pitt.edunih.gov By preventing IκBα degradation, this compound effectively blocks this translocation and subsequent gene expression. researchgate.netmedchemexpress.com The anti-inflammatory action of this compound is also linked to its ability to inhibit the phosphorylation of the p65 subunit of NF-κB, which is necessary for its full transcriptional activity. nih.gov This suppression of the NF-κB pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of the inflammatory response. thermofisher.commdpi.comnih.gov

Structure Activity Relationship Sar Studies of Cumambrin a and Its Analogs

Correlation Between Chemical Structure and Biological Efficacy

The efficacy of cumambrin A and its analogs is a direct consequence of its molecular architecture. The presence and interplay of its guaianolide skeleton, the α-methylene-γ-lactone ring, and various substituents determine its ability to interact with biological targets. One of the key mechanisms of action for many biologically active SLs is the covalent modification of proteins through Michael-type addition. mdpi.comscirp.orgd-nb.info this compound, in particular, has been shown to covalently target the p65 subunit of the transcription factor NF-κB, which is a central regulator of inflammatory processes. researchgate.netmdpi.com This interaction inhibits NF-κB's ability to bind to DNA, thereby suppressing the expression of pro-inflammatory genes. scirp.orgresearchgate.net

| Compound | Key Structural Difference from this compound | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| This compound | - | Strongly cytotoxic against various cancer cell lines. | vdoc.pub |

| Dihydrothis compound | Saturation of the α-methylene-γ-lactone group. | Poor cytotoxic activity. | vdoc.pub |

| Cumambrin B | Lacks the acetyl group at C-8, having a hydroxyl group instead. | Inactive as an antibacterial agent, whereas some of its ester derivatives (angeloylcumambrin B) are active. | mdpi.comwindows.net |

Role of the Guaianolide Core (5-7-5 Ring System) in Activity

This compound is classified as a guaianolide, a type of sesquiterpene lactone characterized by a tricyclic 5-7-5 ring system derived from a cis-fused 5,7-bicyclic hydroazulene skeleton. nih.govnih.gov This rigid, three-dimensional structure is a key determinant of its biological activity. scirp.org The specific stereochemistry of the ring junctions, particularly the cis-fusion of the cyclopentane (B165970) and cycloheptane (B1346806) rings, creates a defined conformation that orients the reactive functional groups in a specific spatial arrangement. researchgate.netnih.gov

This fixed orientation is believed to be crucial for the molecule's ability to fit into the binding pocket of its protein targets, such as the p65 subunit of NF-κB. scirp.org Structure-activity relationship studies have demonstrated the importance of this rigid skeleton in contributing to both anti-cancer activity and NF-κB inhibition. scirp.org The guaianolide core acts as a scaffold, positioning the critical α-methylene-γ-lactone moiety and other substituents for optimal interaction with nucleophilic residues, like cysteine, on target proteins. mdpi.comscirp.org The conversion of a more flexible germacranolide (a 10-membered ring) into a rigid guaianolide has been shown to enhance anti-inflammatory potential, underscoring the importance of the 5-7-5 ring system for potent bioactivity. mdpi.com

Significance of Substituents and Functional Groups

While the guaianolide core and the lactone ring are fundamental, the specific substituents and their positions on the carbon skeleton are critical for modulating the potency and selectivity of this compound and its analogs.

Studies on various guaianolides have revealed that the presence of a hydroxyl group at the C-8 position, adjacent to the reactive lactone ring, can enhance the rate of Michael addition, thereby increasing potency. mdpi.commdpi.com This is thought to occur because the hydroxyl group can facilitate the reaction with cysteine residues on target proteins. mdpi.com Conversely, replacing a hydroxyl group at C-3 with a more hydrophobic substituent has also been suggested to increase biological activity. mdpi.com this compound features an acetate (B1210297) group (an ester) at C-4 and a hydroxyl group at C-8. The modification of these groups in its analogs leads to variations in efficacy. For example, in related guaianolides, the esterification of hydroxyl groups at C-8 has been shown to markedly increase cytotoxic potency. mdpi.com

The α-methylene-γ-lactone group is widely recognized as the primary "warhead" of many biologically active sesquiterpene lactones, including this compound. mdpi.comd-nb.info This functional group consists of an α,β-unsaturated carbonyl system which acts as a potent Michael acceptor. mdpi.com It readily reacts with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. scirp.orgacs.org

This reaction, a covalent Michael-type addition, is the molecular basis for the inhibition of key signaling proteins like NF-κB. scirp.orgresearchgate.net Specifically, this moiety on various SLs has been shown to alkylate a critical cysteine residue (Cys38) in the DNA-binding domain of the NF-κB p65 subunit. scirp.orgresearchgate.netnih.gov This covalent modification alters the protein's conformation and prevents it from binding to its target DNA sequences, thereby blocking the entire downstream inflammatory signaling cascade. researchgate.netnih.gov The critical role of this group is demonstrated by the fact that its saturation, as seen in dihydrothis compound, leads to a dramatic loss of activity. scirp.orgvdoc.pub This confirms that the electrophilic nature of the α-methylene-γ-lactone is indispensable for the biological efficacy of this compound.

Hydrophobic and Hydrophilic Moieties at C-3, C-4, and C-8

Comparative Analysis with Other Sesquiterpene Lactones and NF-κB Inhibitors

This compound belongs to a large class of sesquiterpene lactones that exhibit anti-inflammatory properties through NF-κB inhibition. mdpi.com A comparative analysis with other well-known SLs and NF-κB inhibitors helps to contextualize its potency and mechanism.

Other prominent SLs that inhibit NF-κB include parthenolide (B1678480) (a germacranolide), helenalin (B1673037) (a pseudoguaianolide), and cynaropicrin (B1669659) (a guaianolide analogous to this compound). researchgate.netmdpi.comscience.gov Like this compound, their activity is largely attributed to the α-methylene-γ-lactone moiety, which targets the p65 subunit of NF-κB. researchgate.netnih.gov Parthenolide, for instance, has been shown to inhibit the IκB kinase (IKK) complex, an upstream activator of NF-κB, as well as directly targeting p65. science.govnih.gov Helenalin is another potent inhibitor that alkylates Cys38 on p65. researchgate.netnih.gov

Cynaropicrin, which shares the guaianolide skeleton with this compound, is also a potent inhibitor of NF-κB transcriptional activity. mdpi.com Studies comparing the cytotoxic effects of various guaianolides have provided insights into their relative potencies. While direct comparative IC50 values for NF-κB inhibition across all these compounds in a single study are not always available, cytotoxicity data often correlates with their anti-inflammatory potential.

| Compound | Sesquiterpene Lactone Type | Primary Mechanism of NF-κB Inhibition | Reported Cytotoxic Activity (Cell Line) | GI50 / IC50 (µM) | Reference |

|---|---|---|---|---|---|

| This compound | Guaianolide | Covalent modification of p65. | HCT-15 (Colon) | ~10.4 (3.2 µg/mL) | vdoc.pub |

| Parthenolide | Germacranolide | Inhibition of IKK and covalent modification of p65. | HCT116 (Colon) | ~9.3 | science.gov |

| Helenalin | Pseudoguaianolide | Directly targets p65 by alkylating Cys38. | HL-60 (Leukemia) | ~0.2 | nih.govnih.gov |

| Cynaropicrin | Guaianolide | Inhibition of NF-κB transcriptional activity. | RAW 264.7 (Macrophage) | ~5.1 (NO inhibition) | nih.gov |

Note: GI50/IC50 values are sourced from different studies and experimental conditions may vary. The data serves as a relative indicator of potency.

This comparative view shows that while many sesquiterpene lactones share a common mechanism targeting the NF-κB pathway, their potency can vary significantly based on their specific structural class (guaianolide, germacranolide, etc.) and substitution patterns.

Analytical Methodologies for Quantification and Quality Control of Cumambrin a

High Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of Cumambrin A. Its efficiency, resolution, and adaptability to different detection methods make it ideal for analyzing complex mixtures like herbal extracts.

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a widely used method for the quantitative analysis of this compound. phcog.com This technique leverages the principle that molecules with chromophores absorb light at specific wavelengths. For this compound, the detection is typically set at a low wavelength, around 205 nm, due to its structural characteristics. phcog.comnih.gov

In a specific application for analyzing an active extract from Chrysanthemi indici Flos, a Waters HPLC system equipped with a 2487 UV detector and an Agilent ZORBAX SB-C18 column (4.6 mm x 250 mm, 5 µm particles) was utilized. phcog.com The separation was achieved using a gradient elution program with acetonitrile (B52724) and ultrapure water as the mobile phase, at a column temperature of 30°C. phcog.comnih.gov While the UV detector demonstrates good sensitivity for limits of detection (LOD) and quantification (LOQ), it can be susceptible to baseline drift at the 205 nm wavelength. phcog.com Nevertheless, the HPLC-UV method has been proven to be feasible and accurate for determining the content of this compound. phcog.comnih.gov

Table 1: HPLC-UV Method Parameters for this compound Analysis. phcog.comnih.gov

| Parameter | Value |

| Column | Agilent ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Ultrapure Water |

| Gradient Elution | 0–10 min, 42–46% A; 10–20 min, 46–55% A; 20–25 min, 55–60% A; 25–35 min, 60–75% A |

| Column Temperature | 30°C |

| UV Detection Wavelength | 205 nm |

| Injection Volume | 80 µL |

The use of an Evaporative Light Scattering Detector (ELSD) provides an alternative and often complementary detection method to UV for this compound quantification. phcog.com ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase, making it suitable for compounds that lack a strong UV chromophore. sedere.com

For the analysis of this compound, an Alltech 2000 ES ELSD was used in conjunction with the same HPLC system and chromatographic conditions as the UV detection method. phcog.com The ELSD settings were optimized with a drift tube temperature of 90°C and a nitrogen gas flow rate of 3.0 mL/min. phcog.com A key advantage of the ELSD is its ability to provide a stable baseline, overcoming the drift issues sometimes observed with low-wavelength UV detection. phcog.com Studies have shown that the HPLC-ELSD method offers good recovery and is widely applicable, demonstrating consistency with results obtained by UV detection. phcog.com This makes it a reliable method for the quantification of this compound in complex samples. phcog.comnih.gov

Table 2: HPLC-ELSD Method Parameters for this compound Analysis. phcog.com

| Parameter | Value |

| Detector | Alltech 2000 ES Evaporative Light Scattering Detector |

| Column | Agilent ZORBAX SB-C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile; B: Ultrapure Water |

| Gradient Elution | 0–10 min, 42–46% A; 10–20 min, 46–55% A; 20–25 min, 55–60% A; 25–35 min, 60–75% A |

| Drift Tube Temperature | 90°C |

| Carrier Gas (N2) Flow Rate | 3.0 mL/min |

| Injection Volume | 80 µL |

HPLC-Ultraviolet (UV) Detection

High Performance Liquid Chromatography-Time of Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF ESI-MS)

For the qualitative and structural confirmation of this compound, High-Performance Liquid Chromatography coupled with Time-of-Flight Electrospray Ionization Mass Spectrometry (HPLC-TOF ESI-MS) is a powerful analytical tool. nih.govnih.gov This technique provides high-resolution mass data, allowing for the precise identification of compounds in complex extracts. nih.gov

A method was established using a Waters Xevo G2 Q-TOF system to identify this compound in an active extract of Chrysanthemi indici Flos. nih.gov The chromatographic separation was performed on a YMC column (250 mm x 4.6 mm, 5 µm) with a gradient elution consisting of 0.5% methanoic acid in water and acetonitrile. nih.gov This setup successfully identified ten constituents in the extract, including this compound. phcog.comnih.gov The HPLC-TOF ESI-MS method is instrumental in developing chemical fingerprints of extracts and confirming the presence of specific active components, thereby supporting quality control and standardization efforts. nih.gov

Table 3: HPLC-TOF ESI-MS Method Parameters for this compound Identification. nih.gov

| Parameter | Value |

| Mass Spectrometer | Waters Xevo G2 Q-TOF |

| Column | YMC (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.5% Methanoic Acid in Water (pH 3.0); B: Acetonitrile |

| Gradient Elution | 0–30 min, 25–35% B; 30–35 min, 35–43% B; 35–50 min, 43–45% B; 50–65 min, 45–57% B; 65–80 min, 57–70% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

Standardization and Quality Control in Plant Extracts

This compound has been identified as a significant active sesquiterpene and a key marker for the quality control of certain medicinal plants, such as Chrysanthemum indicum (Flos Chrysanthemi Indicum). phcog.combvsalud.orgtiprpress.com The Pharmacopoeia of the People's Republic of China has historically used the flavonoid linarin (B1675465) as the sole standard for this plant. sci-hub.se However, research indicates that including sesquiterpenes like this compound in the quality standards provides a more comprehensive and accurate assessment of the material's quality. bvsalud.orgtiprpress.com

Studies have established HPLC methods to simultaneously determine the content of both linarin and this compound. bvsalud.orgtiprpress.com These methods are simple, accurate, and demonstrate good reproducibility, making them suitable for routine quality control. bvsalud.orgtiprpress.com Research has shown that the content of this compound can vary between different sources and may decrease as the plant material ages. phcog.comnih.govnih.gov For instance, the content of this compound in Chrysanthemi indici Flos was found to be lower in samples stored for longer periods. phcog.com This highlights the importance of using this compound as a chemical marker to ensure the quality and consistency of herbal extracts. phcog.comnih.gov

Table 4: Contents of this compound in Chrysanthemi indici Flos extract (CTC) from different years, determined by HPLC-UV and HPLC-ELSD. phcog.com

| Sample Year | Content by UV (%) | Content by ELSD (%) |

| 2009 | 0.44 | 0.46 |

| 2010 | 0.35 | 0.36 |

Future Research Directions and Translational Perspectives

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering for Enhanced Production

The natural abundance of cumambrin A can be low and variable, presenting a challenge for large-scale production. researchgate.net A critical future direction is the elucidation of its complete biosynthetic pathway and the identification of the specific enzymes involved. Like other sesquiterpenoids, its biosynthesis is expected to involve a series of enzymes, including terpene synthases and various cytochrome P450 monooxygenases that perform specific hydroxylations and other modifications.

Genetic engineering offers a powerful tool to enhance the yield of this compound. longdom.orglibretexts.org By identifying and cloning the genes that encode the key biosynthetic enzymes, it is possible to transfer this pathway into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. libretexts.orgmdpi.com This metabolic engineering approach could lead to the development of fermentation-based production systems, offering a more reliable and scalable supply of the compound. nih.gov Furthermore, techniques like site-directed mutagenesis can be employed to modify the biosynthetic enzymes themselves to improve their efficiency or even alter the final product, leading to novel derivatives. longdom.orglibretexts.org

Development of Advanced Synthetic Routes for Complex Analogs

While this compound can be isolated from natural sources, chemical synthesis provides a route to produce the compound and, more importantly, to generate a wide array of structural analogs that are not found in nature. The development of advanced and efficient synthetic strategies is crucial for structure-activity relationship (SAR) studies. Research has demonstrated that cumambrin-type guaianolides can be accessed through methods like tandem allylboration/lactonization chemistry. mdpi.com More advanced routes, such as those involving Rh(I)-catalyzed cyclocarbonylation reactions, have been developed to construct the core 5-7-5 tricyclic ring system characteristic of guaianolides. researchgate.netacs.org

Future efforts in this area will likely focus on creating more concise and scalable syntheses. researchgate.net These advanced synthetic routes will enable the systematic modification of different parts of the this compound molecule. By creating a library of complex analogs, researchers can probe the specific structural features responsible for its biological activity and potentially develop new compounds with enhanced potency or selectivity for specific molecular targets.

Discovery of Additional Molecular Targets and Signaling Pathways

A significant body of research has established that this compound exerts its effects by modulating specific cellular signaling pathways. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses. mdpi.commdpi.com this compound has been shown to inhibit the NF-κB signaling pathway, which is activated by the Receptor Activator of NF-κB Ligand (RANKL). mdpi.comresearchgate.net This inhibition is achieved, in part, by preventing the degradation of the inhibitor of κB alpha (IκBα) and suppressing the phosphorylation of Extracellular signal-regulated kinase (ERK). researchgate.net The proposed molecular mechanism involves the alkylation of a key cysteine residue on the p65 subunit of NF-κB, which blocks its ability to bind to DNA. mdpi.com

Beyond NF-κB, this compound also suppresses the expression of crucial transcription factors involved in osteoclastogenesis, such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. researchgate.netresearchgate.netresearchgate.net Future research should aim to identify additional molecular targets to fully understand its polypharmacological effects. Unbiased screening approaches could reveal interactions with other kinases, transcription factors, or cellular proteins, potentially uncovering novel mechanisms of action and expanding its therapeutic potential. nih.gov

| Molecular Target/Pathway | Effect of this compound | Associated Biological Process |

| NF-κB (Nuclear Factor-kappa B) | Inhibition of activation and DNA binding. mdpi.commdpi.com | Inflammation, immune response, cell survival. |

| RANKL Signaling | Suppression of pathway activation. researchgate.netresearchgate.net | Osteoclast differentiation and bone resorption. |

| IκBα (Inhibitor of κB alpha) | Prevention of degradation. researchgate.net | Regulation of NF-κB activity. |

| ERK (Extracellular signal-regulated kinase) | Inhibition of phosphorylation. researchgate.net | Cell proliferation, differentiation, and survival. |

| NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) | Suppression of expression. researchgate.netresearchgate.net | Master regulator of osteoclastogenesis. |

| c-Fos | Suppression of expression. researchgate.net | Component of AP-1 transcription factor, cell proliferation. |

Investigation of Synergistic Effects with Other Bioactive Compounds

The combination of bioactive compounds is a promising strategy to enhance therapeutic efficacy and overcome potential resistance. nih.gov Investigating the synergistic effects of this compound with other natural products or conventional drugs is a compelling avenue for future research. A synergistic effect has been observed when this compound was combined with verapamil, a calcium channel blocker, resulting in potent relaxation of rat aortic smooth muscle. mdpi.com This suggests a potential role in managing vascular disorders.

Future studies could explore combinations with other anti-inflammatory agents or with chemotherapy drugs, where this compound's NF-κB inhibitory activity could sensitize cancer cells to treatment. mdpi.com The insecticidal activity of some Chrysanthemum essential oils is thought to result from the synergistic effect of multiple phytochemicals, providing a rationale for exploring similar interactions for this compound in various contexts. ekb.eg Identifying and validating these synergistic combinations could lead to the development of novel, more effective multi-component therapies.

| Compound Combination | Observed Synergistic Effect | Potential Application |

| This compound + Verapamil | Potent relaxation of rat aortic smooth muscle. mdpi.com | Treatment of vascular disorders. |

Application of Advanced Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the application of advanced "omics" technologies is indispensable. numberanalytics.com These high-throughput approaches can provide a global view of the molecular changes induced by the compound within a biological system. nih.govfrontiersin.org

Genomics can help identify genetic factors that influence sensitivity to this compound.

Transcriptomics (e.g., RNA-seq) can reveal the full spectrum of genes whose expression is altered following treatment, offering unbiased insights into the affected pathways beyond those already known. numberanalytics.com

Proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the direct and indirect protein targets of the compound. numberanalytics.com

Integrating data from these different omics levels can help construct a detailed network of the compound's mechanism of action, validate known targets, and discover new ones. nih.gov Such an approach has been highlighted as important for understanding the chemodiversity of the Chrysanthemum genus and can be applied to elucidate the specific roles of its constituent compounds like this compound. researchgate.net

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identification of genetic variants associated with response. | Understanding individual variability in therapeutic response. |

| Transcriptomics | Analysis of global gene expression changes upon treatment. numberanalytics.com | Discovery of novel signaling pathways and regulatory networks. |

| Proteomics | Identification of protein expression and modification changes. numberanalytics.com | Pinpointing direct protein targets and downstream effectors. |

| Metabolomics | Profiling of cellular metabolite changes. myworkdayjobs.com | Elucidation of effects on cellular energy and metabolic pathways. |

Q & A

Q. How is cumambrin A detected and quantified in plant extracts, and what methodological considerations ensure accuracy?

this compound is quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and evaporative light scattering detectors (ELSD). Key steps include:

- Sample preparation : Ethanol extraction followed by partitioning with solvents like petroleum ether and ethyl acetate to isolate sesquiterpenes .

- Chromatographic conditions : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile-water) for optimal separation. UV detection at 210–230 nm is used for sesquiterpenes like this compound, while ELSD compensates for low UV absorption in certain compounds .

- Validation : Linearity (R² > 0.999), precision (RSD < 2%), and recovery rates (95–105%) are critical for reproducibility. Content variability across plant batches (e.g., 0.0678–0.2621% in Chrysanthemi indici Flos) must be addressed via triplicate analyses .

Q. What are the primary natural sources of this compound, and how do extraction protocols affect yield?

this compound is a guaiane-type sesquiterpene found in Chrysanthemum indicum and Anthemis carpatica. Extraction efficiency depends on:

- Solvent polarity : 70% ethanol maximizes sesquiterpene recovery due to balanced polarity .

- Partitioning : Sequential solvent partitioning (e.g., petroleum ether/ethyl acetate) isolates this compound from flavonoids and volatile oils .

- Geographic and seasonal factors : Higher yields are observed in plants harvested from Henan, China, with annual variations (e.g., 0.1929% in 2009 vs. 0.2538% in 2011) due to environmental stressors .

Q. How can researchers distinguish this compound from structurally similar sesquiterpenes like cumambrin B?

Differentiation relies on spectroscopic and chromatographic profiling :

- Mass spectrometry (HPLC-TOF-ESI-MS) : this compound ([M+H]⁺ m/z 329.1373) has a distinct fragmentation pattern compared to cumambrin B (m/z 264.14) due to differences in functional groups (e.g., angeloyl esterification in cumambrin B) .

- NMR analysis : Key signals include δH 5.45 (H-13α) and δC 170.2 (C-15 carbonyl) for this compound, absent in cumambrin B .

Advanced Research Questions

Q. What factors contribute to variability in this compound content across plant samples, and how can these be controlled experimentally?

Variability arises from:

- Environmental stressors : Drought or pathogen exposure increases sesquiterpene synthesis as a defense mechanism .

- Post-harvest processing : Drying temperatures >60°C degrade heat-sensitive sesquiterpenes .

- Methodological controls : Standardize extraction protocols (e.g., tissue-smashing homogenization) and use internal standards (e.g., angeloylcumambrin B) to normalize batch differences .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies often stem from assay-specific interference or impurity artifacts . Solutions include:

- Bioactivity-guided fractionation : Isolate this compound to >98% purity (via preparative HPLC) before testing .

- Multi-target assays : Use orthogonal methods (e.g., apoptosis markers, cytokine profiling) to confirm mechanisms. For example, cumambrin B (a structural analog) induces p53-mediated apoptosis in ovarian cancer cells, but similar studies for this compound require validation .

- Negative controls : Compare results with sesquiterpene-free extracts to rule out matrix effects .

Q. How can researchers design experiments to investigate this compound’s pharmacological mechanisms?

A robust experimental framework includes:

- In vitro models : Use cancer cell lines (e.g., OVCAR3) with dose-response assays (1–100 μM) to assess cytotoxicity (via MTT/WST-1) and apoptosis (caspase-3/9 activation) .

- Pathway analysis : Western blotting for p53, Bax, and Bcl-2 to evaluate pro-apoptotic signaling .

- Inflammation modulation : Measure IL-6 and TNF-α suppression in LPS-stimulated macrophages .

- Metabolic stability : Assess hepatic metabolism using microsomal incubation (CYP450 isoforms) to predict bioavailability .

Methodological Recommendations

- For phytochemical studies : Combine HPLC-UV-ELSD with preparative chromatography to isolate this compound for structural elucidation .

- For pharmacological studies : Prioritize in vitro mechanistic assays (e.g., apoptosis, inflammation) before advancing to in vivo models .

- For data reproducibility : Archive raw chromatograms and NMR spectra in open-access repositories (e.g., Zenodo) to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products